molecular formula C17H16N2O6 B1212139 Griseolutein B CAS No. 2072-68-6

Griseolutein B

Cat. No. B1212139
CAS RN: 2072-68-6
M. Wt: 344.32 g/mol
InChI Key: ZJHVCMQHJHPGMZ-UHFFFAOYSA-N
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Description

Griseolutein B is a compound produced by the bacterium species Streptomyces griseoluteus . This bacterium has been isolated from soil in Tokyo, Japan . Griseolutein B is known for its antibacterial properties against both gram-positive and gram-negative bacteria .


Synthesis Analysis

The synthesis of Griseolutein B involves the reductive cyclization of 2-Nitrodiphenylamines to phenazines by sodium borohydride in ethanolic sodium ethoxide solution . This method has been used to provide the first synthesis of griseoluteic acid and thence of griseolutein A, confirming the allotted structures, and of methyl diacetylgriseolutein B .


Molecular Structure Analysis

Griseolutein B was concluded to be 1-methoxy-4-[(1, 2-dihydroxyethoxy) methyl]-9-carboxyphenazine . It has one methoxyl group, two acetyl groups, and one carboxyl group, but no C-methyl group or N-oxide group .


Chemical Reactions Analysis

Alkaline hydrolysis of diacetylgriseolutein-B gives griseoluteic acid . Distillation of griseoluteic acid with zinc dust gives phenazine, 1-methoxyphenazine, and another compound .


Physical And Chemical Properties Analysis

Griseolutein B and A were purified by the counter-current distribution method . Diacetylgriseolutein-B was easily purified and crystallized .

Scientific Research Applications

Bactericidal Agent

Griseolutein B acts as a bactericidal agent, particularly effective against gram-positive and some gram-negative bacteria. Studies have shown that its toxicity decreases with increased cell density, suggesting its potential for selective bacterial targeting. Importantly, griseolutein B does not lead to extensive degradation of cellular DNA, indicating a specific mechanism of action that could be harnessed for developing new antibacterial drugs (Hori et al., 1978).

Chemical Structure and Synthesis

Research on griseolutein B's structure has been pivotal in understanding its biological activity. The complete structure of griseolutein B, identified as 1-methoxy-4-[(1, 2-dihydroxyethoxy) methyl]-9-carboxyphenazine, has been crucial for synthesizing derivatives and analogs of griseolutein B for further biological studies. These structural insights facilitate the exploration of its potential applications in various scientific fields, including pharmaceuticals (Nakamura, 1958).

Effects on Cancer Cells

Griseolutein B has demonstrated effects on Ehrlich carcinoma and HeLa cells. Its low toxicity to mammals and bacteriostatic effects make it a candidate for further exploration in cancer research. The ability of griseolutein B to inhibit growth in certain cancer cells opens avenues for its potential use as a chemotherapeutic agent or a model compound for developing new anticancer drugs (Ogata, 1959).

Antibiotic Production

The production of griseolutein B by Streptomyces griseoluteus, as part of its antibiotic array, highlights its role in the natural defense mechanisms of bacteria. Understanding the conditions and processes that lead to the production of griseolutein B in Streptomyces griseoluteus can inform biotechnological approaches to harness and optimize its production for medical or industrial applications (Umezawa et al., 1950).

Safety And Hazards

Griseolutein B showed the highest cytotoxicity against MRC-5 cells, with an IC50 value of 9ngml 1 . Griseoluteic acid and phenazinomycin were revealed to be slightly cytotoxic .

Future Directions

Microbial pigments like Griseolutein B are gaining more attention in current research due to their widely perceived applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities . This indicates that the future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood .

properties

IUPAC Name

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911569
Record name 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Griseolutein B

CAS RN

2072-68-6, 11029-63-3
Record name Griseolutein B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Nakamura - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… made by Ogata,“ griseolutein~B gives a relatively high blood … of the structure of griseolutein—B was undertaken which is … crude crystals chiefly containing griseolutein—B were obtained. …
Number of citations: 19 www.jstage.jst.go.jp
S Nakamura - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… the total structure for griseolutein—B is presented. Reduction … griseolutein—B, but was present originally in griseolutein—B. … by decarboxylation of diacetylgriseolutein—B. It is suggested …
Number of citations: 11 www.jstage.jst.go.jp
S Nakamura, K Maeda, T Ōsato… - The Journal of Antibiotics …, 1957 - jstage.jst.go.jp
… griseolutein B. They were resembling in the biological activities and the biological studies in detail was made on griseolutein B. It … In this paper the structural studies of griseolutein B are …
Number of citations: 8 www.jstage.jst.go.jp
S Nakamura - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… The periodic acid oxidation of griseolutein-B gave griseoluteic acid, formic acid, and formaldehyde. From these results a partial structure of griseolutein-B was presented. The reduction …
Number of citations: 10 www.jstage.jst.go.jp
S Nakamura - The Journal of Antibiotics, Series A, 1959 - jstage.jst.go.jp
… Griseolutein B (I) consumed one mole of periodic acid41 and produced one mole of formic … --carboxylic acid (I) was determined for griseolutein B. Griseolutein B is optically active. [a]~-6 …
Number of citations: 5 www.jstage.jst.go.jp
Y OGATA - Japanese Journal of Medical Science and Biology, 1953 - jstage.jst.go.jp
… The writer considered that there was a possibility that the toxicity recorded in the present paper was not that of griseolutein B itself but due to the slight impurities. Griseolutein B was very …
Number of citations: 5 www.jstage.jst.go.jp
S Nakamura, EL Wang, M Murase, K Maeda… - The Journal of …, 1959 - jstage.jst.go.jp
… which was obtained from griseolutein B by alkaline treatment … to be closely related to griseolutein B. Thus, the authors … Griseolutein A was separated from griseolutein B depending …
Number of citations: 26 www.jstage.jst.go.jp
K Otoguro, A Ishiyama, M Iwatsuki… - The Journal of …, 2010 - nature.com
… Griseolutein B represents an equilibrium between the ketone … of gliseoluteic acid, griseolutein B and clofazimine may be … of griseoluteic acid, griseolutein B, phenazinomycin and …
Number of citations: 15 www.nature.com
K Yagishita - The Journal of Antibiotics, Series A, 1960 - jstage.jst.go.jp
… By shaking culture or deep aerated tank culture, griseolutein B was mainly produced with a … griseolutein B as the standard. Griseolutein A had almost same activity as griseolutein B …
Number of citations: 17 www.jstage.jst.go.jp
Y Ogata - The Journal of Antibiotics, Series A, 1959 - jstage.jst.go.jp
… Treatment by daily intraperitoneal injections of griseolutein B, diacetylgriseolutein B, or griseoluteic acid was started on the day of inoculation of tumor cells and continued for 6 days (…
Number of citations: 8 www.jstage.jst.go.jp

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